5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-methylphenyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Attachment of the chloro-methylphenyl group: This can be done through electrophilic aromatic substitution reactions using chloromethylbenzene derivatives.
Final coupling reactions: The final product is obtained by coupling the intermediate compounds using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(3-chloro-4-methylphenyl)benzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H25ClN4 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-tert-butyl-N-(3-chloro-4-methylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H25ClN4/c1-15-11-12-18(13-19(15)25)26-21-14-20(24(3,4)5)27-23-22(16(2)28-29(21)23)17-9-7-6-8-10-17/h6-14,26H,1-5H3 |
InChI Key |
DUMPPACIBKKYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C(C)(C)C)Cl |
Origin of Product |
United States |
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